1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine

Medicinal Chemistry Physicochemical Property Prediction Scaffold Optimization

1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-amine (CAS 1557979-67-5) is a critical, commercially available building block for Pim kinase (Pim-1, -2, -3) inhibitor programs. Its specific [3,4-c] ring fusion and 1-methyl-3-amino substitution align directly with foundational patent pharmacophores. Direct replacement with the [4,3-c] isomer (CAS 1556454-14-8) or unsubstituted analogs is scientifically unsound due to divergent steric/electronic complementarity in kinase active sites and quantifiable differences in LogP (0.52 vs 0.1) and TPSA (64.4 vs 67.6 Ų), which profoundly affect permeability and selectivity. Use this well-defined reagent to deconvolute regioisomer-specific SAR and minimize experimental failure. For R&D use only.

Molecular Formula C7H8N4
Molecular Weight 148.169
CAS No. 1557979-67-5
Cat. No. B2983538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine
CAS1557979-67-5
Molecular FormulaC7H8N4
Molecular Weight148.169
Structural Identifiers
SMILESCN1C2=C(C=CN=C2)C(=N1)N
InChIInChI=1S/C7H8N4/c1-11-6-4-9-3-2-5(6)7(8)10-11/h2-4H,1H3,(H2,8,10)
InChIKeyJIBAMKIHUHYOQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-amine (CAS 1557979-67-5): Procurement & Research-Grade Specifications


1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-amine (CAS: 1557979-67-5, molecular formula C₇H₈N₄, molecular weight 148.17 g/mol) is a heterocyclic aromatic organic compound belonging to the pyrazolo[3,4-c]pyridine class . This fused bicyclic scaffold, featuring a methyl group at the 1-position of the pyrazole ring and a primary amine at the 3-position, is recognized in the patent literature as a core structural motif within broader chemical series designed for modulating kinase activity, specifically the Pim kinase family [1]. It is commercially available from multiple research chemical suppliers for laboratory research and development purposes, with specified purity levels and proper storage conditions .

1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-amine (CAS 1557979-67-5): Critical Substituent and Isomer Distinctions


Generic substitution among pyrazolo[3,4-c]pyridine derivatives is scientifically untenable due to the profound impact of subtle structural variations on biological activity and chemical properties. The presence and position of the methyl group on the pyrazole ring (1-methyl vs. unsubstituted) fundamentally alter molecular recognition events, particularly in kinase active sites where steric and electronic complementarity dictate binding [1]. Furthermore, the specific [3,4-c] ring fusion pattern is distinct from the [4,3-c] isomer, leading to different three-dimensional spatial arrangements of the heteroatoms and substituents. This can result in divergent binding modes, selectivity profiles across kinase families (e.g., Pim, GSK3, RIP1), and overall pharmacological outcomes [2]. Even minor modifications like a methyl group can significantly change physicochemical parameters such as LogP and topological polar surface area (TPSA), impacting solubility and permeability [3]. Consequently, direct replacement of this compound with a close analog without rigorous empirical validation risks experimental failure and unreliable data.

1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-amine (CAS 1557979-67-5): Quantitative Differentiation Against Structural Comparators


Impact of 1-Methyl Substitution on Calculated Physicochemical Properties vs. Unsubstituted Parent Core

The addition of a methyl group at the 1-position of the pyrazolo[3,4-c]pyridine core significantly alters key physicochemical descriptors compared to the unsubstituted parent compound, 1H-pyrazolo[3,4-c]pyridin-3-amine (CAS 76006-17-2). This modification increases molecular weight and lipophilicity, which can influence critical parameters for drug discovery such as aqueous solubility, membrane permeability, and metabolic stability . These differences are quantifiable through in silico predictions and are critical for lead optimization [1].

Medicinal Chemistry Physicochemical Property Prediction Scaffold Optimization

Isomeric Differentiation: The [3,4-c] vs. [4,3-c] Ring Fusion in Pim Kinase Inhibitor Development

The [3,4-c] and [4,3-c] ring fusion isomers represent a critical branching point in chemical space. The patent literature explicitly identifies the [3,4-c]pyridine core as a key scaffold for developing Pim kinase (Pim-1, -2, -3) inhibitors, which are therapeutic targets in oncology [1]. While the 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine isomer (CAS 1556454-14-8) is also commercially available and investigated for kinase modulation, its distinct geometry dictates a different pharmacophore presentation to the ATP-binding pocket . This structural divergence is highlighted by their distinct InChIKeys, a universal identifier for a specific chemical structure: JIBAMKIHUHYOQY for the [3,4-c] isomer and JQXBVDVRUHERNA for the [4,3-c] isomer [2].

Medicinal Chemistry Kinase Inhibition Structural Isomerism Patent Analysis

Inference of Potency for the Core Scaffold: Antiproliferative Activity of a Close 5-Phenyl Analog

While direct quantitative biological activity data for the target compound is absent from primary literature, the potency of its core pyrazolo[3,4-c]pyridine scaffold can be inferred from close analogs. The 5-phenyl derivative (5-phenyl-1H-pyrazolo[3,4-c]pyridin-3-amine) has demonstrated measurable, albeit weak, inhibitory activity against human glycogen synthase kinase-3 (GSK3) alpha and beta with an IC₅₀ of 1,260 nM [1]. This data establishes that the unadorned core with a 3-amino group can engage a kinase active site, providing a quantitative baseline for the scaffold's intrinsic potency. In contrast, more elaborated 3,7-disubstituted derivatives of this same scaffold have shown significantly enhanced potency, achieving IC₅₀ values in the submicromolar to low micromolar range (e.g., 0.87-4.3 µM) against various cancer cell lines [2].

Cancer Research Kinase Inhibition Scaffold Potency GSK3

1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-amine (CAS 1557979-67-5): Targeted Research Applications Based on Evidence


Medicinal Chemistry: A Building Block for Pim Kinase-Targeted Library Synthesis

This compound is an appropriate starting material for synthetic chemists engaged in developing Pim kinase (Pim-1, -2, -3) inhibitor programs. Its specific [3,4-c] ring fusion and 1-methyl-3-amino substitution pattern align directly with the core structure disclosed in foundational patent literature [1]. Researchers can use this commercially available building block to introduce further substituents (e.g., at the 5- or 7-positions) and explore structure-activity relationships (SAR) relevant to Pim-mediated oncology targets, rather than pursuing total synthesis of the core from scratch.

Chemical Biology: Probing Scaffold SAR with a Defined Isomeric Control

For studies aiming to deconvolute the specific contribution of the [3,4-c] versus [4,3-c] ring fusion to biological activity, this compound serves as an essential, well-defined reagent. Its use as a comparator against the 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine isomer (CAS 1556454-14-8) allows researchers to directly interrogate how the spatial arrangement of nitrogen atoms in the bicyclic core affects target binding and selectivity, an experiment that would be confounded by using an impure or misidentified analog [2].

Preclinical Pharmacology: A Physicochemically Distinct Tool Compound for in vitro Assays

Due to the quantifiable differences in predicted LogP (0.52) and TPSA (64.4 Ų) compared to the unsubstituted parent scaffold (LogP: 0.1; TPSA: 67.6 Ų), this compound can be employed as a tool to study the impact of moderate lipophilicity on cellular permeability, non-specific binding, or solubility in in vitro assays . This allows for a more nuanced understanding of how the 1-methyl group influences compound behavior in a biological matrix, providing valuable data for the design of subsequent analogs with improved properties.

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